Ethyl(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)amine
Description
Ethyl(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)amine (CAS: 1248980-23-5) is a bicyclic heterocyclic compound featuring a benzothiazole core fused with a cyclohexene ring. Its molecular formula is C₁₁H₁₈N₂S, with a molecular weight of 210.34 g/mol . The structure comprises an ethylamine group linked via a methylene bridge to the 2-position of the benzothiazole moiety. This compound is primarily utilized in medicinal chemistry as a building block for synthesizing bioactive molecules, particularly in anticancer and antimicrobial drug discovery .
Properties
Molecular Formula |
C10H16N2S |
|---|---|
Molecular Weight |
196.31 g/mol |
IUPAC Name |
N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)ethanamine |
InChI |
InChI=1S/C10H16N2S/c1-2-11-7-10-12-8-5-3-4-6-9(8)13-10/h11H,2-7H2,1H3 |
InChI Key |
PIKPFMFBNNFFQG-UHFFFAOYSA-N |
Canonical SMILES |
CCNCC1=NC2=C(S1)CCCC2 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of 2-Aminothiophenol with Formaldehyde Derivatives
This classical route involves the cyclization of 2-aminothiophenol with formaldehyde or its derivatives to form the benzothiazole core, followed by alkylation to append the ethyl(amine) group.
2-Aminothiophenol + Formaldehyde → Benzothiazole core
Benzothiazole core + Ethylamine derivative → Ethyl(benzothiazol-2-ylmethyl)amine
- Reflux in ethanol or acetic acid.
- Catalysts such as iodine or acids (e.g., hydrochloric acid).
- Reaction times typically range from 4 to 8 hours.
Alkylation of 4,5,6,7-Tetrahydrobenzothiazole Derivatives
Starting from tetrahydrobenzothiazole derivatives, alkylation at the nitrogen atom introduces the ethylmethylamine group.
- Use of alkyl halides such as ethyl bromide or chloride.
- Base catalysts like potassium carbonate or sodium hydride.
- Solvent systems such as dimethylformamide (DMF) or acetonitrile.
- Reflux conditions typically maintained for 6-12 hours.
- Patents like US9512096B2 describe direct alkylation of amino-substituted tetrahydrobenzothiazoles with alkylating agents, achieving high yields and purity.
Reductive Amination Approach
This involves the reaction of the aldehyde or ketone derivative of the benzothiazole with ammonia or primary amines in the presence of a reducing agent (e.g., sodium cyanoborohydride), forming the methylated amine directly.
- Mild heating (around 50°C).
- Solvent such as methanol or ethanol.
- Catalytic amounts of acid (e.g., acetic acid).
- Selectivity for mono-alkylation.
- Suitable for scale-up in industrial processes.
Data Table: Summary of Preparation Methods
Notable Research Findings and Optimizations
- Patents such as US4886812A and US9512096B2 describe optimized protocols for tetrahydrobenzothiazole synthesis and subsequent functionalization, emphasizing high yields and industrial scalability.
- Reaction parameters such as temperature, solvent choice, and catalysts significantly influence yield and purity.
- Catalytic systems like iodine or zinc chloride facilitate cyclization and alkylation steps efficiently.
Summary of Industrial and Laboratory Protocols
| Step | Typical Conditions | Reagents | Notes |
|---|---|---|---|
| Benzothiazole ring formation | Reflux, 4-8 hours | 2-Aminothiophenol + Formaldehyde | Acidic or iodine catalysis |
| Alkylation of nitrogen | Reflux, 6-12 hours | Ethyl halide + K2CO3 | Polar aprotic solvents preferred |
| Purification | Column chromatography or recrystallization | - | Melting point and spectral data confirm structure |
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Studied for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which Ethyl(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)amine exerts its effects is primarily through its interaction with biological targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thus affecting various biochemical pathways. Additionally, its structural features allow it to interact with cell membranes, potentially altering cell signaling and function.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional analogs of Ethyl(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)amine include derivatives with modifications to the benzothiazole core, substituent groups, or amine side chains. Below is a detailed comparison:
Table 1: Structural and Physicochemical Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Structural Features |
|---|---|---|---|---|
| This compound | C₁₁H₁₈N₂S | 210.34 | 1248980-23-5 | Ethylamine side chain via methylene bridge; no substituents on cyclohexene ring |
| [2-(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-yl)ethyl]amine dihydrochloride | C₉H₁₆Cl₂N₂S | 255.21 | 642078-29-3 | Ethylamine side chain; dihydrochloride salt; shorter alkyl chain |
| N-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine | C₈H₁₂N₂S | 168.26 | 40534-18-7 | Methyl group directly attached to benzothiazole nitrogen; simpler structure |
| 6-Methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-amine | C₈H₁₂N₂S | 168.26 | 7696-50-6 | Methyl substituent at the 6-position of the cyclohexene ring |
| N-Methyl-6-(trifluoromethyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine HBr | C₉H₁₂F₃N₂S·HBr | 301.18 | N/A | Trifluoromethyl group at the 6-position; hydrobromide salt |
Key Differences and Implications
Introduction of a trifluoromethyl group (C₉H₁₂F₃N₂S·HBr) increases metabolic stability and electron-withdrawing effects, which may enhance binding affinity in enzyme-targeted therapies .
Amine Side Chain Modifications
- The ethylamine side chain in the dihydrochloride derivative (CAS: 642078-29-3) improves solubility in aqueous media due to salt formation, whereas the parent compound requires organic solvents for dissolution .
- N-Methylation (CAS: 40534-18-7) reduces basicity of the amine group, which could alter receptor interaction profiles in CNS-targeting drugs .
Synthetic Routes
- This compound is synthesized via alkylation of 4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine with ethyl halides, as described in Gewald reaction adaptations .
- In contrast, the dihydrochloride salt (CAS: 642078-29-3) is prepared by reacting 2-mercaptobenzothiazole derivatives with ethylenediamine under acidic conditions .
Biological Activity
Ethyl(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, including its mechanism of action, efficacy against various pathogens, and potential therapeutic applications.
- Molecular Formula : C₁₀H₁₆N₂S
- Molecular Weight : 196.31 g/mol
- CAS Number : 1211505-36-0
This compound is characterized by a tetrahydro-benzothiazole moiety, which is known for its diverse biological activities.
Research indicates that compounds containing the benzothiazole structure can interact with various biological targets, including enzymes and receptors. Specifically, this compound may exhibit:
- Inhibition of DNA Gyrase : Studies have shown that derivatives of benzothiazole can inhibit bacterial DNA gyrase and topoisomerase IV, critical enzymes for bacterial DNA replication. For instance, related compounds have demonstrated IC50 values ranging from 0.008 to 12 μM against these targets in Escherichia coli .
Antimicrobial Activity
This compound has been evaluated for its antimicrobial properties:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.012 μg/mL |
| Streptococcus pneumoniae | 0.008 μg/mL |
| Escherichia coli | 0.046 μg/mL |
These findings indicate promising antibacterial activity against both Gram-positive and Gram-negative bacteria .
Cytotoxicity and Selectivity
In vitro studies have assessed the cytotoxic effects of this compound on human cell lines. Importantly, it has shown low toxicity against HepG2 liver cells while maintaining potent antibacterial activity . This selectivity is crucial for developing therapeutic agents with minimal side effects.
Case Studies and Research Findings
- Study on Benzothiazole Derivatives : A comprehensive study highlighted that thiazole derivatives exhibited enhanced antibacterial potency compared to standard antibiotics like ampicillin and streptomycin. The structural modifications at the 4 position significantly influenced their activity .
- Mechanistic Insights : Another research effort focused on the interaction of benzothiazole derivatives with specific amino acids in the active sites of bacterial enzymes. The presence of additional hydrogen bond donors significantly improved binding affinity and biological activity .
- Therapeutic Potential : Given its activity against resistant strains of bacteria and low toxicity profile, this compound is being explored for potential applications in treating infections caused by multi-drug resistant pathogens .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
